

An In-depth Technical Guide to the Physicochemical Properties of TFFH Salt

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tetramethylfluoroformamidinium hexafluorophosphate*

Cat. No.: *B554642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is a salt widely employed in organic synthesis, particularly as a coupling reagent for the formation of amide bonds. Its efficacy in promoting the condensation of carboxylic acids and amines, especially in cases involving sterically hindered substrates, has made it a valuable tool in peptide synthesis and the development of complex organic molecules. This guide provides a comprehensive overview of the core physicochemical properties of TFFH, detailed experimental protocols for its synthesis and application, and a mechanistic insight into its function.

TFFH is a non-hygroscopic and stable crystalline solid, which makes it convenient to handle under standard laboratory conditions.^[1] It functions by activating carboxylic acids to form highly reactive acyl fluorides in situ. This intermediate is less prone to racemization compared to the corresponding acyl chloride, a critical advantage in the synthesis of chiral molecules such as peptides.^[1]

Physicochemical Properties

The physical and chemical characteristics of TFFH are summarized in the table below, providing a quick reference for its handling, storage, and application.

Property	Value	Reference(s)
Chemical Formula	<chem>C5H12F7N2P</chem>	[2]
Molecular Weight	264.12 g/mol	[2]
Appearance	White to off-white crystalline solid	[1]
Melting Point	104-109 °C	[3]
Solubility	Soluble in water, acetonitrile, and dichloromethane.	[3]
pKa	Data not available in the searched literature.	
Stability	Non-hygroscopic and stable under standard laboratory conditions.	[1]
Storage Conditions	2-8°C, in a tightly sealed container, protected from light.	[2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and quality control of TFFH. While complete spectra are not readily available in the public domain, the following information has been collated from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

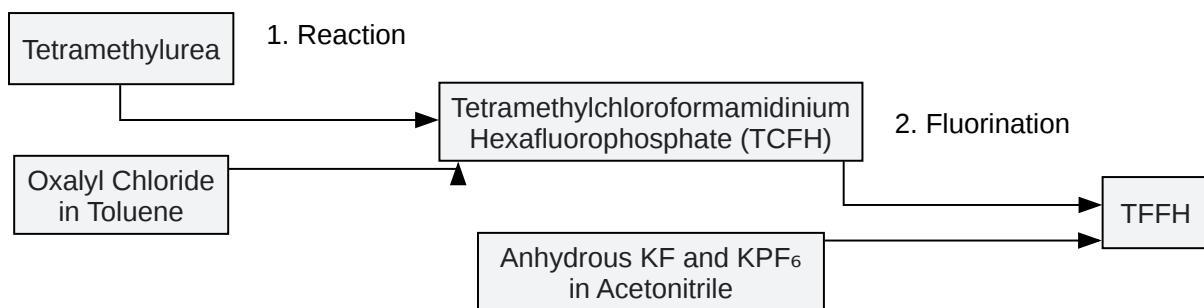
NMR spectroscopy is a key technique for the structural elucidation of TFFH.

- ¹H NMR: The synthesis of TFFH can be monitored by ¹H NMR spectroscopy.[4] For the final product, a broad singlet for the methyl protons is expected. One literature source indicates a broad singlet at 3.18 ppm in CD₃OD for the methyl protons of TFFH.
- ¹³C NMR: No specific ¹³C NMR data for TFFH was found in the searched literature.

- ^{19}F NMR: As a compound containing fluorine in both its cation and anion, ^{19}F NMR is a powerful tool for characterization. One would expect to see signals corresponding to the fluorine atom of the formamidinium cation and the hexafluorophosphate anion. A commercial supplier specifies a ratio of cation to anion in the range of 1:5.7 to 1:6.3 in the ^{19}F -NMR integration.

Infrared (IR) Spectroscopy

When TFFH is used to activate a carboxylic acid, the formation of the acyl fluoride intermediate can be monitored by IR spectroscopy. A characteristic absorption band for the carbonyl fluoride ($\text{C}=\text{O}$) moiety appears around 1842 cm^{-1} .^[4]


Mass Spectrometry (MS)

Mass spectrometry of TFFH would be expected to show a peak corresponding to the fluoro-N,N,N',N'-tetramethylformamidinium cation ($\text{C}_5\text{H}_{12}\text{FN}_2^+$). The calculated exact mass of this cation is 119.1008 m/z. Fragmentation patterns would likely involve the loss of methyl groups or other small fragments.

Experimental Protocols

Synthesis of TFFH

The synthesis of TFFH is typically achieved through a two-step process starting from tetramethylurea.

[Click to download full resolution via product page](#)

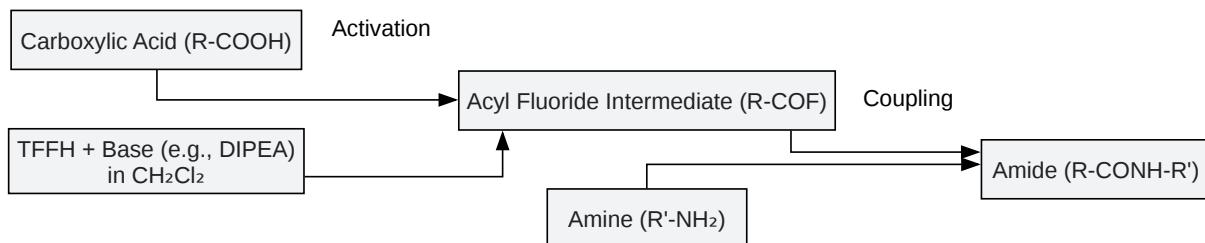
Synthesis of TFFH from Tetramethylurea.

Step 1: Synthesis of Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

- To a solution of tetramethylurea (1 equivalent) in anhydrous toluene, add oxalyl chloride (1.3 equivalents) in one portion with vigorous stirring.
- Heat the mixture at 60 °C for two hours.
- Cool the reaction to room temperature and remove the supernatant liquid under a positive pressure of nitrogen.
- Wash the precipitate with toluene and then with anhydrous diethyl ether.
- Dissolve the resulting dichloro salt in dichloromethane and treat it with a saturated aqueous solution of potassium hexafluorophosphate (1 equivalent).
- Stir the mixture vigorously at room temperature for 10-15 minutes.
- Separate the organic phase, dry it over magnesium sulfate, and remove the solvent under reduced pressure to yield TCFH.

Step 2: Synthesis of TFFH

- Dissolve TCFH (1 equivalent) in anhydrous acetonitrile.
- Add oven-dried anhydrous potassium fluoride (3 equivalents).
- Stir the mixture at room temperature for three hours. The reaction progress can be monitored by ^1H NMR spectroscopy.
- Filter off the potassium chloride precipitate.
- Concentrate the filtrate and recrystallize the residue from a mixture of acetonitrile and diethyl ether to afford TFFH as white crystals. A yield of 92% has been reported for this step.[4]


Purification of TFFH by Recrystallization

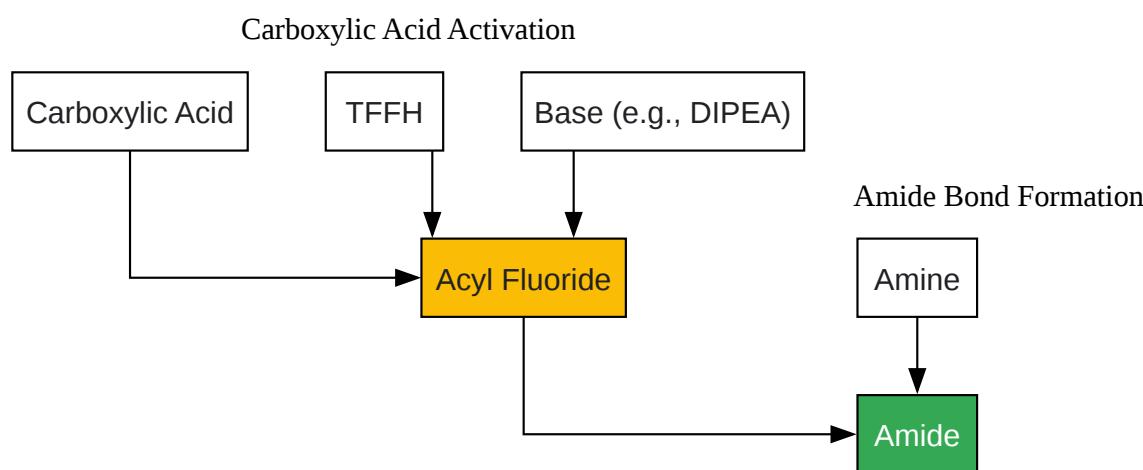
- Dissolve the crude TFFH in a minimal amount of hot acetonitrile.

- If the solution is colored, it can be treated with a small amount of activated carbon and then hot filtered to remove the carbon.
- Slowly add anhydrous diethyl ether to the hot solution until it becomes slightly cloudy.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.

Amide Bond Formation using TFFH

The following is a general protocol for the synthesis of an amide using TFFH as the coupling agent.

[Click to download full resolution via product page](#)


General workflow for amide bond formation using TFFH.

- To a solution of the carboxylic acid (1.3 equivalents) in anhydrous dichloromethane, add TFFH (1.5 equivalents) and diisopropylethylamine (DIPEA) (4.5 equivalents).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride intermediate.
- Add the amine (1.0 equivalent) to the reaction mixture.

- Seal the reaction vessel and heat to an appropriate temperature (e.g., 80°C) for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as LC-MS or TLC.
- Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with an aqueous acid (e.g., 1M HCl), an aqueous base (e.g., saturated NaHCO₃), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Signaling Pathways and Logical Relationships

The primary role of TFFH in organic synthesis is as a coupling reagent, where it facilitates the formation of an amide bond through the activation of a carboxylic acid. The logical relationship of this process is depicted below.

[Click to download full resolution via product page](#)

Logical relationship of TFFH-mediated amide coupling.

Conclusion

TFFH is a robust and efficient coupling reagent for amide bond formation, offering advantages in terms of handling, stability, and suppression of racemization. This guide has provided a detailed overview of its physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and application. While some quantitative data such as pKa and detailed spectroscopic analyses are not readily available in the public literature, the information presented here, compiled from various sources, provides a solid foundation for researchers, scientists, and drug development professionals working with this important reagent. Further research to fill the existing data gaps would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Analysis of the ^{19}F and ^1H NMR spectra of a number of polyfluoroindenes | Semantic Scholar [semanticscholar.org]
- 3. lookchem.com [lookchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of TFFH Salt]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554642#physicochemical-properties-of-tffh-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com